2-((2-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
Description
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Properties
IUPAC Name |
2-[(2-chlorophenyl)methylsulfanyl]-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2OS2/c22-17-9-5-4-8-16(17)14-27-21-23-18-11-13-26-19(18)20(25)24(21)12-10-15-6-2-1-3-7-15/h1-9H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIFFNVMXXRVQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=CC=C4Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) . These are strains of bacteria that cause tuberculosis, a serious infectious disease. The compound has shown significant antimycobacterial activity against these strains.
Mode of Action
The compound inhibits Cytochrome bd oxidase (Cyt-bd) , an enzyme that plays a crucial role in the energy metabolism of Mycobacterium tuberculosis. By inhibiting this enzyme, the compound disrupts the bacteria’s energy production, leading to their death.
Biochemical Pathways
The compound affects the energy metabolism pathway of the bacteria by inhibiting the Cyt-bd enzyme. This enzyme is involved in the electron transport chain, a series of reactions that generate ATP, the main energy currency of the cell. By disrupting this pathway, the compound deprives the bacteria of the energy they need to survive and reproduce.
Result of Action
The compound’s action results in the death of Mycobacterium tuberculosis and Mycobacterium bovis BCG. It achieves this by disrupting the bacteria’s energy metabolism, leading to energy deprivation and ultimately cell death.
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors For example, the presence of other drugs could potentially affect the compound’s action through drug-drug interactions Additionally, factors such as pH and temperature could also influence the compound’s stability and efficacy
Biological Activity
The compound 2-((2-chlorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a member of the thieno[3,2-d]pyrimidine class, which has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and mechanisms of action.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of thieno[3,2-d]pyrimidine derivatives with chlorobenzyl thioethers. The structural formula can be represented as follows:
This compound features a thieno[3,2-d]pyrimidine core substituted with a chlorobenzyl thio group and a phenethyl moiety.
Antimicrobial Properties
Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 50 μg/mL against several pathogens, suggesting promising antibacterial properties .
Antiviral Activity
Some studies have highlighted the antiviral potential of thieno[3,2-d]pyrimidine derivatives. Specifically, they have demonstrated efficacy against dengue virus serotypes DENV-2 and DENV-3 in vitro. This suggests that the compound may inhibit viral replication through interaction with viral proteins or host cell pathways .
Anticancer Effects
The anticancer properties of structurally related compounds have been evaluated in various cancer cell lines such as MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). In these studies, certain derivatives exhibited moderate to high inhibitory activities against cell proliferation. For example, compounds derived from similar thieno[3,2-d]pyrimidines showed IC50 values in the low micromolar range .
The mechanisms underlying the biological activities of these compounds often involve inhibition of specific enzymes or pathways. For instance, some studies suggest that these compounds may act as phosphodiesterase (PDE) inhibitors, which play a crucial role in regulating cellular signaling pathways associated with inflammation and cancer progression .
Comparative Analysis of Biological Activities
| Activity Type | Efficacy | MIC/IC50 Values | References |
|---|---|---|---|
| Antibacterial | High | 50 μg/mL | |
| Antiviral | Moderate | IC50 values in μM | |
| Anticancer | Moderate to High | Low μM |
Case Study 1: Antiviral Activity Against Dengue Virus
In a controlled study, a series of thieno[3,2-d]pyrimidine derivatives were tested for their antiviral effects against DENV-2 and DENV-3. The results indicated that specific substitutions on the thieno ring enhanced antiviral activity significantly compared to unsubstituted counterparts .
Case Study 2: Inhibition of Cancer Cell Proliferation
A recent investigation into the anticancer properties of related compounds revealed that certain derivatives effectively inhibited proliferation in human breast cancer cells. The study utilized various concentrations to determine IC50 values and elucidated potential pathways involved in apoptosis induction .
Q & A
Q. How to address challenges in scaling up synthesis for preclinical studies?
- Methodological Answer :
- Flow chemistry : Optimize Pd-catalyzed cross-couplings in continuous reactors to reduce catalyst loading .
- Byproduct minimization : Use DOE (Design of Experiments) to refine solvent ratios (e.g., CH₃CN/H₂O) and reaction times .
- Crystallization control : Seed with pure compound to ensure polymorph consistency during scale-up .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
